molecular formula C7H15Cl2N3 B2621419 3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride CAS No. 1170402-19-3

3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride

Cat. No.: B2621419
CAS No.: 1170402-19-3
M. Wt: 212.12
InChI Key: WCLXBQLXHWTJDF-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride is a compound that features an imidazole ring, a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound often involve solvent-free conditions, which are considered green chemical methods. The use of neutral or weakly acidic alumina has been shown to be effective in achieving satisfactory results .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, and mild oxidizing or reducing agents for oxidation and reduction reactions. The conditions are typically mild to accommodate the functional groups present in the molecule .

Major Products

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-imidazol-1-yl-2-methylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-7(4-8)5-10-3-2-9-6-10;;/h2-3,6-7H,4-5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLXBQLXHWTJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN1C=CN=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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